molecular formula C21H21NO7 B437674 5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid CAS No. 774557-91-4

5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid

Cat. No.: B437674
CAS No.: 774557-91-4
M. Wt: 399.4g/mol
InChI Key: XYYXILGFQAJHEK-UHFFFAOYSA-N
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Description

5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, an oxoethoxycarbonyl group, and an amino-oxopentanoic acid moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then reacted with 4-aminobenzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Scientific Research Applications

5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetic acid
  • 4-Methoxybenzoic acid
  • 4-Methoxyphenylalanine

Uniqueness

Compared to these similar compounds, 5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid possesses a more complex structure, which may confer unique properties and applications. Its combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]carbonylanilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c1-28-17-11-7-14(8-12-17)18(23)13-29-21(27)15-5-9-16(10-6-15)22-19(24)3-2-4-20(25)26/h5-12H,2-4,13H2,1H3,(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYXILGFQAJHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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